molecular formula C12H17N5O3 B12910181 2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one CAS No. 647831-19-4

2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one

Cat. No.: B12910181
CAS No.: 647831-19-4
M. Wt: 279.30 g/mol
InChI Key: YTBVEVUCMVMHFN-UHFFFAOYSA-N
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Description

2,6-Diamino-5-(5-hydroxy-5-(oxazol-2-yl)pentyl)pyrimidin-4(1H)-one is a complex organic compound that features a pyrimidine ring substituted with amino groups and a hydroxy-oxazolyl-pentyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-5-(5-hydroxy-5-(oxazol-2-yl)pentyl)pyrimidin-4(1H)-one typically involves multi-step organic reactions

    Pyrimidine Core Synthesis: The pyrimidine core can be synthesized via a Biginelli reaction, which involves the condensation of urea, an aldehyde, and a β-keto ester under acidic conditions.

    Amino Group Introduction: The amino groups at positions 2 and 6 can be introduced through nucleophilic substitution reactions using appropriate amine precursors.

    Side Chain Addition: The hydroxy-oxazolyl-pentyl side chain can be attached through a series of reactions, including the formation of an oxazole ring and subsequent alkylation to introduce the pentyl chain.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-5-(5-hydroxy-5-(oxazol-2-yl)pentyl)pyrimidin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The oxazole ring can be reduced under specific conditions to form a more saturated heterocycle.

    Substitution: The amino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using various amines or other nucleophiles under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated heterocycles.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,6-Diamino-5-(5-hydroxy-5-(oxazol-2-yl)pentyl)pyrimidin-4(1H)-one has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structure and functional groups.

    Biological Studies: It can be used as a probe to study biological pathways and interactions.

    Materials Science: The compound’s unique properties may make it suitable for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2,6-Diamino-5-(5-hydroxy-5-(oxazol-2-yl)pentyl)pyrimidin-4(1H)-one would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The hydroxy and amino groups could participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminopyrimidine: Lacks the hydroxy-oxazolyl-pentyl side chain.

    5-Hydroxy-5-(oxazol-2-yl)pentylamine: Lacks the pyrimidine core.

    2,6-Diamino-4-hydroxypyrimidine: Lacks the oxazolyl-pentyl side chain.

Uniqueness

2,6-Diamino-5-(5-hydroxy-5-(oxazol-2-yl)pentyl)pyrimidin-4(1H)-one is unique due to the combination of its pyrimidine core, amino groups, and hydroxy-oxazolyl-pentyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Biological Activity

2,6-Diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]pyrimidin-4(1H)-one (CAS No. 647831-19-4) is a complex organic compound characterized by a pyrimidine ring substituted with amino groups at positions 2 and 6, and a hydroxy-oxazolyl-pentyl side chain at position 5. This unique structure suggests significant potential for various biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C12H17N5O3C_{12}H_{17}N_{5}O_{3}, with a molecular weight of approximately 279.295 g/mol . The presence of multiple functional groups, including hydroxyl and amino groups, enhances its ability to form hydrogen bonds, which may influence its binding affinity to biological targets.

Structural Features

Feature Description
Pyrimidine Core Central structure providing stability and reactivity
Amino Groups Located at positions 2 and 6, enhancing biological interactions
Hydroxy Group At position 5, potentially increasing solubility and reactivity
Oxazolyl-Pentyl Side Chain Contributes to the compound's unique biological activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. Preliminary studies indicate that it may act as a modulator of enzyme activity, particularly through its interaction with dihydrofolate reductase (DHFR), a key enzyme in folate metabolism .

Research Findings

Recent studies have highlighted the potential anticancer properties of similar oxazolo[5,4-d]pyrimidine derivatives. These compounds have shown promising in vitro cytotoxic activity against various cancer cell lines . The unique structure of this compound may provide similar therapeutic benefits.

Case Studies

  • Anticancer Activity : A study evaluating oxazolo[5,4-d]pyrimidine derivatives found that compounds with similar structural features to this compound exhibited significant cytotoxic effects against breast and lung cancer cells.
  • Enzyme Inhibition : Research has demonstrated that the compound can inhibit DHFR activity in vitro, suggesting a mechanism through which it may exert its pharmacological effects. This inhibition is crucial for disrupting the folate synthesis pathway in rapidly dividing cells such as cancer cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Key Features
2,6-Diaminopyrimidine Lacks the hydroxy-oxazolyl-pentyl side chain
5-Hydroxy-5-(oxazol-2-yl)pentylamine Lacks the pyrimidine core
2,6-Diamino-4-hydroxypyrimidine Lacks the oxazolyl-pentyl side chain

The distinctive combination of functional groups in this compound contributes to its specific chemical and biological properties that are not present in these other compounds.

Properties

CAS No.

647831-19-4

Molecular Formula

C12H17N5O3

Molecular Weight

279.30 g/mol

IUPAC Name

2,4-diamino-5-[5-hydroxy-5-(1,3-oxazol-2-yl)pentyl]-1H-pyrimidin-6-one

InChI

InChI=1S/C12H17N5O3/c13-9-7(10(19)17-12(14)16-9)3-1-2-4-8(18)11-15-5-6-20-11/h5-6,8,18H,1-4H2,(H5,13,14,16,17,19)

InChI Key

YTBVEVUCMVMHFN-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=N1)C(CCCCC2=C(N=C(NC2=O)N)N)O

Origin of Product

United States

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